Home > Products > Screening Compounds P21050 > 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine -

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Catalog Number: EVT-15206221
CAS Number:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry. Its structure features a fused pyrrole and pyrimidine ring system, which contributes to its biological activity.

Source and Classification

This compound can be classified under organic heterocycles, specifically as a pyrrolopyrimidine derivative. It is synthesized for various applications in pharmaceuticals, particularly as a potential therapeutic agent due to its interaction with biological targets such as enzymes and receptors.

Synthesis Analysis

Methods

The synthesis of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can be achieved through several methods, including:

  1. Cyclization Reactions: This involves the cyclization of appropriate precursors containing both pyrrole and pyrimidine functionalities.
  2. Multi-step Synthetic Routes: These may include the formation of intermediates that are subsequently transformed into the final product through various chemical reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of catalysts may also enhance the efficiency of the cyclization process.

Molecular Structure Analysis

Structure

The molecular structure of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is characterized by:

  • Molecular Formula: C11H16N4
  • Molecular Weight: 204.27 g/mol
  • Structural Features: The compound features ethyl and dimethyl substituents on the nitrogen-containing rings, contributing to its steric and electronic properties.

Data

The compound's structural data can be represented in various formats such as InChI and SMILES for computational modeling and database searches.

Chemical Reactions Analysis

Reactions

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can participate in several chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrrole or pyrimidine rings can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the fused rings allows for electrophilic attack at specific positions.
  3. Hydrogenation Reactions: Reduction processes can modify the saturation of the rings.

Technical Details

These reactions often require specific conditions such as the presence of acids or bases, temperature control, and sometimes inert atmospheres to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is primarily related to its ability to interact with biological macromolecules:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could potentially modulate receptor activity through binding interactions that alter signaling pathways.

Data

Experimental studies are required to elucidate the precise mechanisms and affinities for target proteins or receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility profiles vary depending on solvent polarity; it may exhibit moderate solubility in polar solvents like methanol and limited solubility in non-polar solvents.

Chemical Properties

  • Stability: The compound should be stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity can vary based on functional groups present; it may undergo oxidation or reduction depending on environmental conditions.

Relevant Data or Analyses

Data from spectral analyses (NMR, IR) can provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for drug discovery targeting neurological disorders or cancer therapies.
  2. Biochemical Research: Used in studies involving enzyme kinetics or receptor-ligand interactions.
  3. Material Science: Potentially utilized in developing novel materials with specific electronic or optical properties due to its unique structure.
Introduction to Pyrrolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Fused Pyrrolo-Pyrimidine Systems

The pyrrolo[3,4-d]pyrimidine scaffold represents a bicyclic heterocyclic framework characterized by fusion between a pyrrole ring and positions 3 and 4 of a pyrimidine ring. This architecture creates a planar, electron-rich system that mimics purine bases, enabling competitive binding at ATP sites of kinases and other nucleotide-binding targets [1] . The partially saturated 6,7-dihydro-5H moiety introduces conformational flexibility while maintaining aromatic character across the pyrimidine ring. This facilitates adaptability to diverse binding pockets while preserving essential π-stacking interactions [4]. Crucially, the pyrrolo[3,4-d]pyrimidine core offers multiple substitution vectors (positions 2, 4, 5, and 7), enabling precise modulation of steric, electronic, and solubility properties. Position 7's quaternary center (as in 7,7-dimethyl derivatives) imposes distinct three-dimensional constraints that profoundly influence target selectivity and metabolic stability [1] [4].

Table 1: Key Structural Features of Pyrrolo[3,4-d]Pyrimidine Scaffolds

Structural ElementFunctional RoleBiological Consequence
Pyrimidine ring (positions 4-6)Electron-deficient aromatic systemATP-competitive kinase inhibition; Hydrogen-bond acceptor capabilities
Pyrrole ring (positions 1-3,7)Electron-rich system with sp³-hybridized C7Facilitates π-stacking; Enables stereochemical control at C7
6,7-Dihydro-5H moietyPartial saturationEnhanced solubility versus fully aromatic systems; Controlled conformational flexibility
N5-H positionHydrogen bond donor capabilityCritical for hinge region interactions in kinase targets (e.g., ATR, CDK2)
C2, C4, C7 substitution sitesTunable electronic/steric propertiesModulates potency, selectivity, and pharmacokinetic parameters

Historical Evolution of Pyrrolo[3,4-d]Pyrimidine Derivatives in Drug Discovery

Pyrrolo[3,4-d]pyrimidines emerged as strategic bioisosteres of purines and 7-deazapurines in the 2000s, designed to overcome limitations of early kinase inhibitors [7]. Initial explorations focused on 2,4-diamino derivatives (e.g., FAK/Pyk2 inhibitors), where the scaffold demonstrated superior kinase selectivity compared to imidazopyrimidines due to reduced π-surface area [7]. The 2010s witnessed systematic exploration of C7 substitutions, revealing that sp³-hybridized centers (particularly geminal dimethyl groups) significantly improved metabolic stability by shielding reactive sites from oxidative metabolism [1] [4]. A breakthrough came with the discovery of compound 48f (7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative), which exhibited sub-nanomolar ATR inhibition (IC₅₀ = 0.0030 μM) and potent activity against ATM-deficient tumor cell lines (IC₅₀ = 0.040-0.098 μM) [1]. Parallel developments exploited the scaffold in CDK2 inhibitors, where pyrazolo[3,4-d]pyrimidine analogs demonstrated dual cytotoxicity/CDK2 inhibition (e.g., compound 14: IC₅₀ = 0.057 ± 0.003 μM against CDK2/cyclin A2) . Recent innovations include hybrid structures incorporating pyrrolo[3,4-d]pyrimidine cores into multitargeted inhibitors (e.g., ATR/PI3K dual inhibitors) and antibody-drug conjugates (ADCs) payloads [1] [6].

Table 2: Evolution of Key Pyrrolo[3,4-d]Pyrimidine Derivatives in Oncology

EraRepresentative DerivativesPrimary TargetKey AdvancementRef
2000s2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidinesFAK/Pyk2Demonstrated scaffold viability for kinase inhibition; Established hinge binding motif [7]
2010-20157-Monoalkyl derivatives (e.g., 7-methyl)CDK2, ATRValidated C7 as key selectivity vector; Identified metabolic instability issues
2015-20207,7-Dialkyl derivatives (e.g., 48f)ATRAchieved sub-nanomolar potency; Showcased synthetic lethality in ATM-deficient models [1]
2020-present2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidinesUndisclosed kinasesOptimized solubility-permeability balance; Advanced to preclinical development [1] [4]

Role of Substituent Engineering in Bioactivity Modulation: Ethyl and Dimethyl Groups

The strategic incorporation of a 2-ethyl substituent and 7,7-dimethyl groups represents a pinnacle of rational design in pyrrolo[3,4-d]pyrimidine optimization. The 7,7-dimethyl moiety creates a quaternary stereogenic center that imposes significant conformational constraints on the pyrrole ring. This reduces the entropic penalty upon target binding and shields the electrophilic C6-C7 bond from cytochrome P450-mediated oxidation, markedly improving metabolic stability (e.g., 30.0% bioavailability in SD rats for 48f versus <5% for non-dimethylated analogs) [1]. Additionally, the geminal dimethyl group induces subtle puckering in the dihydropyrrole ring, optimizing van der Waals contacts with hydrophobic regions in ATR and related kinases [4].

The C2-ethyl group balances hydrophobicity and steric occupancy. Compared to bulkier aryl groups, the ethyl substituent maintains high membrane permeability (Papp A→B = 8.23 × 10⁻⁶ cm/s) while providing sufficient lipophilicity for target engagement. Structure-activity relationship (SAR) studies reveal that ethyl optimally fills a narrow hydrophobic pocket adjacent to the ATP-binding site in kinases, with larger groups (e.g., propyl) causing steric clashes and smaller groups (methyl) diminishing hydrophobic interactions [1] [4]. The combination of 2-ethyl and 7,7-dimethyl groups synergistically enhances kinase selectivity profiles by disfavoring binding to off-target kinases with smaller gatekeeper residues.

Table 3: SAR of Substituents at C2 and C7 Positions

PositionSubstituentPotency (IC₅₀ range)Metabolic StabilitySelectivity Implications
C2HµM rangeHighBroad kinase inhibition; Low cellular potency
Methyl50-100 nMModerateImproved cellular activity; Residual off-target effects
Ethyl1-10 nMHighOptimized hydrophobic fit; Enhanced selectivity
Phenyl5-50 nMLowHigh potency but CYP inhibition risk; Poor solubility
C7H>1 µMVery lowRapid oxidation; Limited utility
Methyl100-500 nMModerateImproved t₁/₂; Moderate cellular activity
7,7-Dimethyl<10 nMHighShielded oxidation; Enhanced target residence time
Spirocyclopropyl10-50 nMHighReduced potency vs dimethyl; Synthetic complexity

Properties

Product Name

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

IUPAC Name

2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3

InChI Key

WJOWZGGJYZRWMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2CNC(C2=N1)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.